molecular formula C22H15Cl2N3O B2591604 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine CAS No. 439108-30-2

4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine

Cat. No.: B2591604
CAS No.: 439108-30-2
M. Wt: 408.28
InChI Key: DJRCDLJWYJXFCA-UHFFFAOYSA-N
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Description

4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine is a pyrimidine-based heterocyclic compound featuring a 2,4-dichlorobenzyl ether substituent at the 3-position of the phenyl ring and a 4-pyridinyl group at the 2-position of the pyrimidine core. This structure combines aromatic, halogenated, and nitrogen-containing moieties, which are common in medicinal chemistry for targeting enzymes or receptors.

Properties

IUPAC Name

4-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O/c23-18-5-4-17(20(24)13-18)14-28-19-3-1-2-16(12-19)21-8-11-26-22(27-21)15-6-9-25-10-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRCDLJWYJXFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent substitution reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (CAS 338961-02-7)

  • Structure : Differs by the presence of sulfanyl (thioether) groups instead of the ether linkage in the target compound. The 4-chlorobenzyl and 4-chlorophenyl substituents are distinct from the 2,4-dichlorobenzyl group in the target.
  • Molecular Weight : $ C{23}H{17}Cl2N3S2 $ (MW 494.43), compared to the target’s $ C{22}H{15}Cl2N_3O $ (estimated MW 416.29).
  • Functional Implications: Sulfanyl groups may enhance metabolic stability but reduce solubility compared to ether linkages. The 2-pyridinyl substituent (vs.

4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine (CAS 1155152-53-6)

  • Structure : Lacks the benzyl ether and pyridinyl substituents. Features chloro and phenyl groups at positions 4, 2, and 4.
  • Molecular Weight : $ C{16}H{10}Cl2N2 $ (MW 301.17), significantly smaller than the target compound.
  • The simpler substitution pattern may correlate with lower target specificity .

2-(4-[(4-Methylbenzyl)oxy]phenyl)-4-(2-thienyl)pyrimidine (CAS 477862-32-1)

  • Structure : Replaces the 2,4-dichlorobenzyl group with a 4-methylbenzyl ether and substitutes the 4-pyridinyl group with a 2-thienyl ring.
  • Molecular Weight : $ C{22}H{18}N_2OS $ (MW 358.46), lighter than the target compound.
  • Functional Implications : The thienyl group introduces sulfur-mediated π-π stacking interactions, while the methylbenzyl ether may reduce steric hindrance compared to dichlorinated analogs. This compound’s reduced halogenation likely lowers lipophilicity, affecting membrane permeability .

Structural and Functional Analysis Table

Compound Key Substituents Molecular Weight Notable Features
Target Compound 3-[(2,4-Dichlorobenzyl)oxy]phenyl, 4-pyridinyl ~416.29 High lipophilicity (Cl substituents), potential for dual H-bonding (pyridinyl).
4-(((4-Chlorobenzyl)sulfanyl)methyl)... Sulfanyl linkages, 4-chlorobenzyl, 4-chlorophenyl, 2-pyridinyl 494.43 Enhanced stability, possible toxicity due to sulfur.
4-Chloro-2-(3-chlorophenyl)-6-phenyl... 4-Cl, 3-Cl-phenyl, 6-phenyl 301.17 Simplified structure, limited polarity.
2-(4-[(4-Methylbenzyl)oxy]phenyl)-4... 4-Methylbenzyl ether, 2-thienyl 358.46 Reduced halogenation, sulfur-mediated interactions.

Research Implications and Gaps

  • Target Compound: The 2,4-dichlorobenzyl group likely enhances binding to hydrophobic pockets (e.g., kinase ATP-binding sites), while the 4-pyridinyl group may engage in π-cation interactions.
  • Comparative Insights : Compounds with sulfanyl groups (e.g., CAS 338961-02-7) may prioritize metabolic stability over solubility, whereas thienyl-containing analogs (e.g., CAS 477862-32-1) could exhibit altered selectivity profiles.
  • Synthetic Challenges : The target compound’s dichlorinated benzyl ether may require rigorous purification steps to avoid byproducts, as seen in related pyrimidine syntheses .

Biological Activity

4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine, a compound with the chemical formula C22H15Cl2N3OC_{22}H_{15}Cl_2N_3O and CAS number 439108-30-2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a dichlorobenzyl ether and a pyridine ring. The structural complexity contributes to its diverse biological effects.

PropertyValue
Molecular FormulaC22H15Cl2N3O
Molecular Weight432.27 g/mol
CAS Number439108-30-2
SolubilitySoluble in DMSO

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Specifically, studies have shown that pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation.

Mechanism of Action:

  • Inhibition of protein kinases involved in tumor growth.
  • Induction of apoptosis in cancer cells.

A study highlighted that derivatives of this compound demonstrated effective inhibition against various cancer cell lines, including breast and lung cancers, suggesting potential use in chemotherapeutic applications .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Case Study:
In a controlled study, the administration of similar pyrimidine derivatives in animal models resulted in decreased levels of TNF-alpha and IL-6, markers indicative of inflammation .

Pharmacological Studies

Various studies have focused on the pharmacodynamics and pharmacokinetics of this compound:

  • In vitro Studies:
    • Cell Viability Assays: The compound showed IC50 values in the micromolar range against several cancer cell lines.
    • Apoptosis Assays: Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
  • In vivo Studies:
    • Tumor Xenograft Models: Administration of the compound resulted in significant tumor growth inhibition compared to untreated groups.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the dichlorobenzyl moiety have been shown to enhance potency and selectivity towards specific targets.

Table 2: SAR Insights

ModificationEffect
Replacement of chlorineIncreased antitumor activity
Alteration of pyridine substituentsEnhanced anti-inflammatory effects

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